molecular formula C14H23N B13565755 3-Mesityl-2,2-dimethylpropan-1-amine

3-Mesityl-2,2-dimethylpropan-1-amine

Cat. No.: B13565755
M. Wt: 205.34 g/mol
InChI Key: QYCTVGNYIOPNAV-UHFFFAOYSA-N
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Description

3-Mesityl-2,2-dimethylpropan-1-amine is an organic compound with the molecular formula C14H23N. It is a derivative of mesitylene, featuring a mesityl group attached to a 2,2-dimethylpropan-1-amine moiety. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Mesityl-2,2-dimethylpropan-1-amine typically involves the alkylation of mesitylene with a suitable amine precursor. One common method is the reaction of mesitylene with 2,2-dimethylpropan-1-amine under acidic or basic conditions to facilitate the alkylation process. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts, such as transition metals, can enhance the reaction rate and selectivity. The final product is typically purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-Mesityl-2,2-dimethylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The mesityl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of substituted mesityl derivatives.

Scientific Research Applications

3-Mesityl-2,2-dimethylpropan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-Mesityl-2,2-dimethylpropan-1-amine exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other biomolecules. The mesityl group can enhance the compound’s binding affinity and specificity, while the amine moiety can participate in hydrogen bonding and other interactions. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Neopentylamine: An organic compound with a similar structure but lacking the mesityl group.

    2,2-Dimethylpropan-1-amine: Another related compound with a simpler structure.

Uniqueness

3-Mesityl-2,2-dimethylpropan-1-amine is unique due to the presence of the mesityl group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

2,2-dimethyl-3-(2,4,6-trimethylphenyl)propan-1-amine

InChI

InChI=1S/C14H23N/c1-10-6-11(2)13(12(3)7-10)8-14(4,5)9-15/h6-7H,8-9,15H2,1-5H3

InChI Key

QYCTVGNYIOPNAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)CC(C)(C)CN)C

Origin of Product

United States

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